Potency as an Inverse Agonist: Quantitative Comparison of IC50 Values Against JNJ-7777120 and Thioperamide
H4 Receptor antagonist 1 is a potent and selective H4R inverse agonist with a reported IC50 of 19 nM in a functional assay measuring its ability to suppress constitutive receptor activity [1]. In contrast, the widely used H4R probe JNJ-7777120 is a neutral antagonist with a Ki of 4.5 nM but does not exhibit inverse agonism in the same cellular background [2]. The dual H3/H4 ligand thioperamide, which also acts as an inverse agonist, has a significantly weaker H4R affinity with a Ki of 27 nM .
| Evidence Dimension | Potency (Inverse Agonist Activity) |
|---|---|
| Target Compound Data | IC50 = 19 nM (Functional suppression of constitutive H4R activity) |
| Comparator Or Baseline | JNJ-7777120 (Neutral antagonist, Ki = 4.5 nM, no inverse agonism); Thioperamide (Inverse agonist, Ki = 27 nM) |
| Quantified Difference | H4 Receptor antagonist 1 exhibits approximately 42% lower binding affinity than JNJ-7777120 but possesses exclusive inverse agonist activity. It is approximately 1.4-fold more potent than thioperamide in terms of binding affinity (Ki). |
| Conditions | Human H4R expressed in HEK293 cells or equivalent recombinant system. |
Why This Matters
For researchers studying H4R constitutive signaling or seeking to induce receptor downregulation, H4 Receptor antagonist 1 provides the necessary inverse agonist functional activity, which the higher-affinity neutral antagonist JNJ-7777120 lacks, and with superior potency to the alternative inverse agonist thioperamide.
- [1] Cramp S, Dyke HJ, Higgs C, Clark DE, Gill M, Savy P, et al. Identification and hit-to-lead exploration of a novel series of histamine H4 receptor inverse agonists. Bioorg Med Chem Lett. 2010 Apr 15;20(8):2516-9. View Source
- [2] Thurmond RL, Desai PJ, Dunford PJ, Fung-Leung WP, Hofstra CL, Jiang W, et al. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. J Pharmacol Exp Ther. 2004 Apr;309(1):404-13. View Source
